1,4-Dichloro-4-methylpentane
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Overview
Description
1,4-Dichloro-4-methylpentane is an organic compound with the molecular formula C6H12Cl2 It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of methylpentane
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-4-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 4-methylpent-1-ene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 4-methylpent-1-ene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Scientific Research Applications
1,4-Dichloro-4-methylpentane has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, solvents, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-dichloro-4-methylpentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In elimination reactions, the compound loses hydrogen and chlorine atoms to form double bonds, resulting in the formation of alkenes. The molecular targets and pathways involved vary based on the specific chemical context and the nature of the reagents used.
Comparison with Similar Compounds
1,4-Dichloro-4-methylpentane can be compared to other similar compounds, such as:
1,1-Dichloro-4-methylpentane: Another dichlorinated derivative of methylpentane, differing in the positions of the chlorine atoms.
1,4-Dichlorobutane: A similar compound with a shorter carbon chain.
4-Chloro-4-methylpentane: A monochlorinated derivative of methylpentane.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
1,4-dichloro-4-methylpentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQDOJKBGXQCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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